![molecular formula C19H23BrClNO B1525169 3-[2-ブロモ-4-(1-メチル-1-フェニルエチル)フェノキシ]ピロリジン塩酸塩 CAS No. 1220030-66-9](/img/structure/B1525169.png)
3-[2-ブロモ-4-(1-メチル-1-フェニルエチル)フェノキシ]ピロリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C19H23BrClNO and its molecular weight is 396.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 有効な治療薬の合成
ピロリジン環とブロモフェノキシ置換基を特徴とするこの化合物の構造は、潜在的な治療薬の合成において貴重な中間体となります。 そのベンジル位は特に反応性が高く、フリーラジカルブロム化または求核置換反応によるさらなる官能基化が可能 。 この反応性は、潜在的な薬理活性を有する新規化合物を生成するために利用することができます。
生化学: タンパク質相互作用の調査
ベンジル位で求核置換反応を起こす能力は、蛍光タグまたはアフィニティータグを付着させるために利用できます 。 これらのタグは、タンパク質相互作用を研究したり、複雑な生物学的混合物から特定のタンパク質を分離したりするために使用できます。
薬理学: 薬物代謝の研究
薬理学では、この化合物は薬物代謝経路を研究するために使用できます。 そのベンジルハライドは、同位体標識原子に置き換えることができ、研究者は生物系における化合物の代謝運命を追跡することができます .
特性
IUPAC Name |
3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c1-19(2,14-6-4-3-5-7-14)15-8-9-18(17(20)12-15)22-16-10-11-21-13-16;/h3-9,12,16,21H,10-11,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAIKSREVRRFNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNC3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)
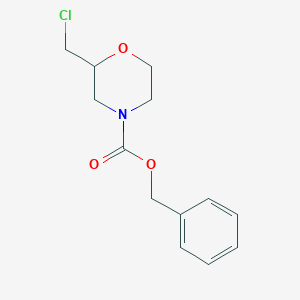
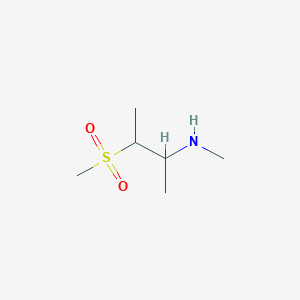
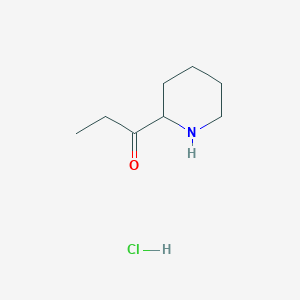
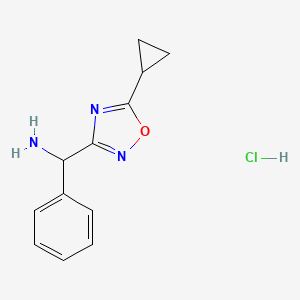
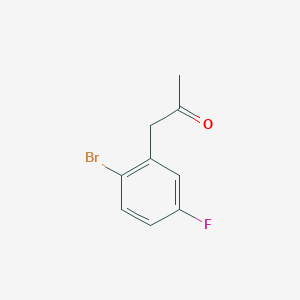
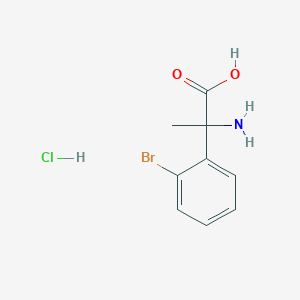
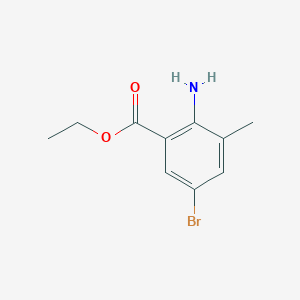
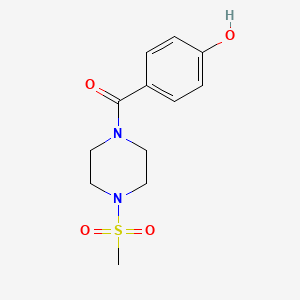
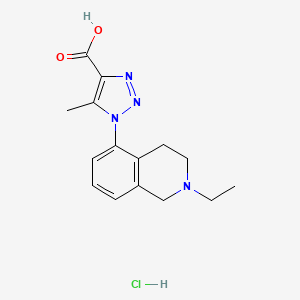
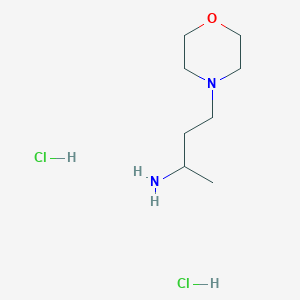
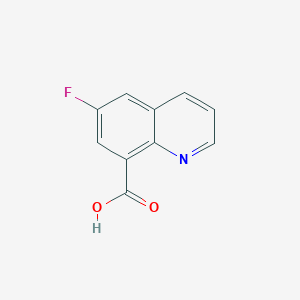
![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile hydrochloride](/img/structure/B1525106.png)

